

2,3-Dimethoxybenzenepropanoic Acid: A Technical Guide to Biological Activity & Drug Design

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Compound of Interest

Compound Name:	3-(2,3-Dimethoxyphenoxy)propanoic acid
CAS No.:	64139-40-8
Cat. No.:	B3276389

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Part 1: Executive Summary & Chemical Profile

2,3-Dimethoxybenzenepropanoic acid (also known as 2,3-dimethoxyhydrocinnamic acid) is a specialized phenylpropanoid scaffold used primarily as a strategic intermediate in the synthesis of Tyrosine Kinase Inhibitors (Tyrphostins) and Quorum Sensing (QS) Inhibitors.

Unlike its ubiquitous 3,4-dimethoxy (veratric) analogs, the 2,3-substitution pattern confers unique steric and electronic properties. The "ortho-meta" methoxy arrangement creates a specific hydrophobic bulk that enhances selectivity for narrow binding pockets in enzymes like EGFR kinase and Tyrosinase, while preventing the metabolic rapid clearance often seen with less hindered phenols.

Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Value	Clinical Significance
CAS Number	16932-44-8	Unique identifier for regulatory filing.
Molecular Formula	C ₁₁ H ₁₄ O ₄	Low molecular weight (<500 Da) favors oral bioavailability (Lipinski's Rule of 5).
Molecular Weight	210.23 g/mol	Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted)	~1.8 - 2.1	Optimal lipophilicity for membrane permeability without excessive protein binding.
pKa (COOH)	~4.5	Ionized at physiological pH; requires esterification or amidation for intracellular target engagement.
H-Bond Donors	1 (COOH)	Modifiable handle for prodrug design.
H-Bond Acceptors	4 (2 OMe, 2 COOH)	Facilitates interaction with residues (e.g., Lys, Asp) in receptor active sites.

Part 2: Biological Activity & Mechanism of Action

Tyrosine Kinase Inhibition (The Tyrphostin Connection)

The primary pharmaceutical utility of 2,3-dimethoxybenzenepropanoic acid lies in its role as a precursor to Tyrphostins (Tyrosine Phosphorylation Inhibitors).

- Mechanism: The acid is cyclized or condensed to form benzylidenemalononitrile derivatives. The 2,3-dimethoxy moiety mimics the tyrosine phenolic ring but, due to the methoxy

"capping," prevents phosphorylation while occupying the ATP-binding site or the substrate cleft of the Epidermal Growth Factor Receptor (EGFR).

- Selectivity: The 2,3-substitution provides a steric "twist" that differentiates these inhibitors from the flat, planar structures of non-selective kinase inhibitors, potentially reducing off-target toxicity.

Quorum Sensing (QS) Inhibition

Recent marine natural product research identifies the unsaturated analog (2,3-dimethoxycinnamic acid) as a potent inhibitor of bacterial Quorum Sensing in *Chromobacterium violaceum*.^[1]

- Role of the Propanoic Analog: The saturated propanoic acid serves as a critical SAR (Structure-Activity Relationship) probe.
 - If the propanoic acid retains activity: The mechanism is likely allosteric binding driven by the aromatic core.
 - If activity is lost: The mechanism requires the Michael acceptor reactivity of the double bond (covalent modification of the LuxR/CviR receptor).
- Therapeutic Implication: Derivatives of this acid are being explored as "anti-virulence" agents that disarm bacteria without killing them, reducing the evolutionary pressure for antibiotic resistance.

Tyrosinase Inhibition & Antimicrobial Peptides

- Tyrosinase: Chalcone and pyrazoline derivatives synthesized from this scaffold have shown moderate inhibitory activity against tyrosinase (IC₅₀ ~260 μM). This suggests potential in treating hyperpigmentation disorders, though optimization is required.
- Antimicrobial Peptides: It has been used to synthesize N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, which act as "Trojan horse" inhibitors of glucosamine-6-phosphate synthetase in *Candida albicans*.

Part 3: Experimental Workflows & Protocols

Protocol A: Synthesis of Tyrphostin Precursors

Objective: Convert 2,3-dimethoxybenzenepropanoic acid into a pharmacologically active amide or heterocyclic derivative.

- Activation: Dissolve 1.0 eq of 2,3-dimethoxybenzenepropanoic acid in dry DCM. Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours to generate the acid chloride.
- Coupling: To a separate flask, add the amine partner (e.g., an aminopyrimidine for kinase targets) and 2.0 eq of TEA in DCM.
- Addition: Dropwise add the acid chloride solution to the amine solution at 0°C.
- Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: Biological Assay - Tyrosine Kinase Inhibition (ELISA)

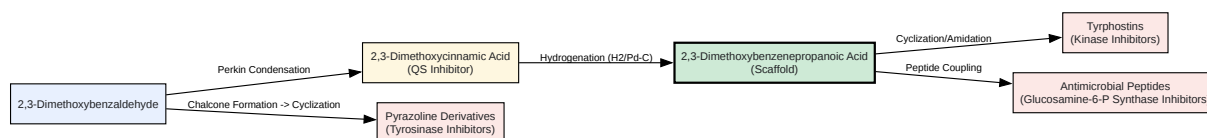
Objective: Quantify the inhibitory potential of the synthesized derivative against EGFR.

- Plate Coating: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight at 37°C.
- Incubation: Wash plates. Add test compound (dilution series 0.1 nM - 10 µM), ATP (10 µM), and purified EGFR kinase domain. Incubate for 1 hour at 30°C.
- Detection: Wash plates. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 30 min.
- Readout: Add TMB substrate. Stop reaction with H₂SO₄. Measure OD at 450 nm.
- Analysis: Plot OD vs. Log[Concentration] to determine IC₅₀.

Part 4: Visualizations (Graphviz/DOT)

Diagram 1: Synthetic Utility & Pathway

This diagram illustrates the transformation of the scaffold into key bioactive classes.

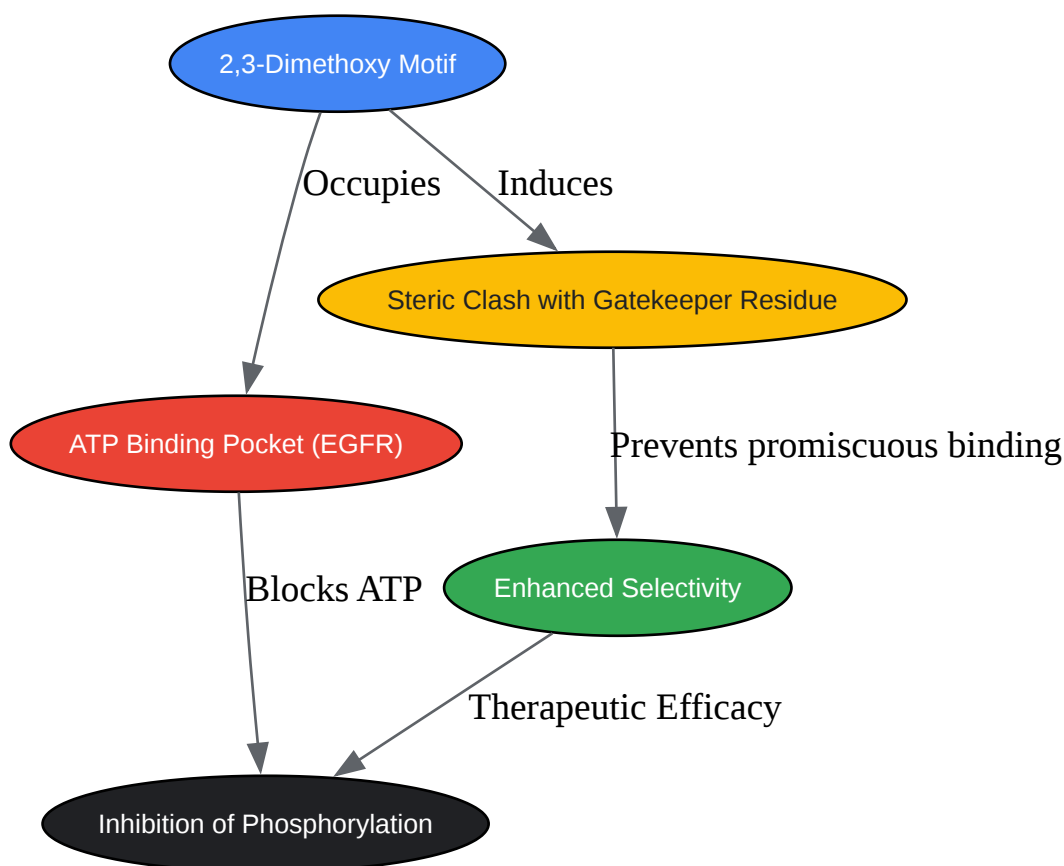


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Caption: Synthetic divergence from the 2,3-dimethoxy scaffold leading to three distinct pharmacological classes.

Diagram 2: Mechanism of Kinase Selectivity

This diagram conceptualizes how the 2,3-substitution pattern influences binding.



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Caption: Mechanistic logic of the 2,3-dimethoxy "ortho-meta" substitution in enhancing kinase inhibitor selectivity.

Part 5: References

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Sources

- 1. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in *Chromobacterium violaceum* - PubMed [pubmed.ncbi.nlm.nih.gov]
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